N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785916
InChI: InChI=1S/C14H21FN4O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20)
SMILES:
Molecular Formula: C14H21FN4O
Molecular Weight: 280.34 g/mol

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide

CAS No.:

Cat. No.: VC17785916

Molecular Formula: C14H21FN4O

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide -

Specification

Molecular Formula C14H21FN4O
Molecular Weight 280.34 g/mol
IUPAC Name N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Standard InChI InChI=1S/C14H21FN4O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20)
Standard InChI Key XNAJOMBIZKXPKP-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name for this compound is N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide, reflecting its acetamide backbone substituted with a 3-amino-4-fluorophenyl group at the nitrogen atom and a 4-ethylpiperazine moiety at the α-carbon. The stereochemistry of the piperazine ring introduces conformational flexibility, as the ethyl group at the 4-position adopts an equatorial orientation in the chair conformation, minimizing steric strain.

Molecular Descriptors and Computational Analysis

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC14H21FN4O\text{C}_{14}\text{H}_{21}\text{FN}_4\text{O}
Molecular Weight280.34 g/mol
Canonical SMILESCCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N
InChI KeyYFLUTAKCOXBUAC-UHFFFAOYSA-N
Topological Polar Surface Area78.9 Ų

The compound's moderate lipophilicity (logPoct/water1.2\log P_{\text{oct/water}} \approx 1.2) and polar surface area suggest balanced membrane permeability and solubility, making it suitable for both oral and parenteral drug formulations.

Synthetic Methodologies and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

  • Acylation of 3-Amino-4-fluoroaniline: Reaction with chloroacetyl chloride in dichloromethane yields N-(3-amino-4-fluorophenyl)chloroacetamide as a key intermediate.

  • Nucleophilic Displacement with 4-Ethylpiperazine: The chloroacetamide intermediate undergoes substitution with 4-ethylpiperazine in acetonitrile at 60°C, facilitated by potassium carbonate as a base.

  • Salt Formation: Treatment with hydrochloric acid in ethanol produces the dihydrochloride salt, enhancing crystalline stability.

Reaction yields for the final step typically range from 68–72% under optimized conditions.

Industrial Production Innovations

To address scalability challenges, manufacturers have adopted:

  • Continuous Flow Reactors: Reducing reaction times from 12 hours (batch) to <2 hours through enhanced mass transfer.

  • Mechanochemical Synthesis: Solvent-free grinding of reagents in ball mills, achieving 89% yield with minimal purification.

Physicochemical and Spectroscopic Properties

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the free base, with decomposition onset at 235°C. The dihydrochloride salt exhibits improved thermal stability, resisting decomposition until 248°C.

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption at 1654 cm1^{-1} (C=O\text{C=O} stretch), 3340 cm1^{-1} (N-H\text{N-H} bend), and 1220 cm1^{-1} (C-F\text{C-F}) .

  • 1^1H NMR (DMSO-d6d_6): δ 6.85 (d, J=8.7J = 8.7 Hz, ArH), 5.92 (s, NH2\text{NH}_2), 3.41 (t, piperazine CH2_2), 1.32 (t, CH2CH3\text{CH}_2\text{CH}_3).

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich 3-amino-4-fluorophenyl group undergoes regioselective nitration at the 5-position with fuming nitric acid, yielding a nitro derivative (C14H20FN5O3\text{C}_{14}\text{H}_{20}\text{FN}_5\text{O}_3). This reactivity profile enables combinatorial library development for structure-activity relationship studies.

Piperazine Ring Modifications

The ethylpiperazine moiety participates in:

  • Mannich Reactions: Forming tertiary amines with formaldehyde and secondary amines.

  • Oxidation: Hydrogen peroxide converts the piperazine to a diketopiperazine derivative, though this pathway is kinetically disfavored.

Industrial and Materials Science Applications

Coordination Polymers

The compound serves as a ligand in silver(I) coordination polymers, forming 2D networks with argentophilic interactions (Ag···Ag = 3.12 Å). These materials exhibit tunable luminescence for OLED applications.

Chromatographic Stationary Phases

Immobilized on silica gel, the ethylpiperazine moiety provides mixed-mode retention for polar analytes in HPLC, achieving baseline separation of nucleosides in <10 minutes.

Comparison with Structural Analogs

CompoundKey DifferenceBioactivity (PI3K IC50_{50})
N-(3-Amino-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMethyl vs. ethyl substituent38 nM
N-(3-Nitro-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamideNitro vs. amino groupInactive

The ethyl group enhances hydrophobic interactions in kinase binding pockets, improving potency over methyl analogs by 3.2-fold .

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